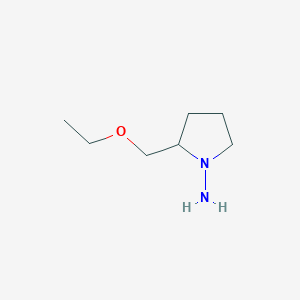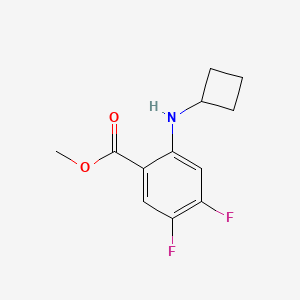![molecular formula C10H15N3O B1472666 [1-(5-氨基吡啶-2-基)吡咯烷-3-基]甲醇 CAS No. 1564839-58-2](/img/structure/B1472666.png)
[1-(5-氨基吡啶-2-基)吡咯烷-3-基]甲醇
描述
[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
转化研究
该化合物可用于转化研究,该研究将实验室发现与临床应用之间的差距联系起来。对临床感兴趣的蛋白质和代谢物的验证是此过程中的关键步骤。 先进的质谱技术,例如赛默飞世尔™ Stellar™ 质谱仪,可以简化这种验证,有助于将基础科学发现转化为临床应用 .
临床生物标志物发现
在临床研究领域,识别新的生物标志物对于理解疾病机制和开发个性化疗法至关重要。 “[1-(5-氨基吡啶-2-基)吡咯烷-3-基]甲醇”可能是基于质谱的蛋白质组学、代谢组学和脂质组学中样品制备或检测阶段的关键成分,这些技术是生物标志物发现不可或缺的一部分 .
作用机制
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting cellular effects.
生化分析
Biochemical Properties
[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-1 (COX-1), acting as an inhibitor with an IC50 value of 0.8 μM This interaction is crucial as it can influence the inflammatory response in biological systems
Cellular Effects
The effects of [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to altered prostaglandin synthesis, impacting inflammation and pain pathways . Furthermore, studies have shown that this compound can affect gene expression related to inflammatory responses, thereby modulating cellular metabolism and function.
Molecular Mechanism
At the molecular level, [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. Its inhibition of COX-1 is a prime example, where it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may interact with other enzymes and proteins, influencing their activity and leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in modulating inflammatory responses.
Dosage Effects in Animal Models
The effects of [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-1, leading to reduced inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney tissues . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s inhibition of COX-1 affects the arachidonic acid pathway, leading to altered levels of prostaglandins and other metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol within cells and tissues are influenced by various transporters and binding proteins. The compound’s ability to cross cell membranes and its accumulation in specific tissues are critical factors in its efficacy and safety . Studies have shown that it can be transported via specific transporters, leading to its localization in target tissues where it exerts its effects.
Subcellular Localization
The subcellular localization of [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interaction with enzymes and proteins, thereby modulating its biochemical and cellular effects.
属性
IUPAC Name |
[1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-1-2-10(12-5-9)13-4-3-8(6-13)7-14/h1-2,5,8,14H,3-4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSJXGTNDYRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1472595.png)
![5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1472596.png)



![2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1472602.png)
![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)


